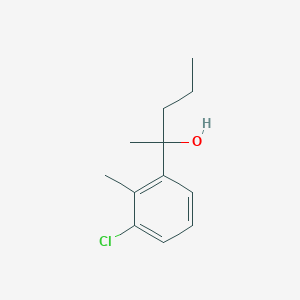

2-(3-Chloro-2-methylphenyl)-2-pentanol

Description

2-(3-Chloro-2-methylphenyl)-2-pentanol is a secondary alcohol featuring a pentanol backbone substituted with a 3-chloro-2-methylphenyl group at the second carbon. The chloro and methyl substituents on the aromatic ring likely influence its physicochemical properties, reactivity, and biological activity, warranting comparative analysis with related compounds.

Properties

IUPAC Name |

2-(3-chloro-2-methylphenyl)pentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClO/c1-4-8-12(3,14)10-6-5-7-11(13)9(10)2/h5-7,14H,4,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBGYPGCDYYZAKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C1=C(C(=CC=C1)Cl)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-2-methylphenyl)-2-pentanol typically involves the reaction of 3-chloro-2-methylphenyl derivatives with appropriate reagents to introduce the pentanol moiety. One common method involves the use of Grignard reagents, where 3-chloro-2-methylphenyl magnesium bromide reacts with a suitable aldehyde or ketone to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. Catalysts and specific reaction conditions are employed to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2-methylphenyl)-2-pentanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

2-(3-Chloro-2-methylphenyl)-2-pentanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 2-(3-Chloro-2-methylphenyl)-2-pentanol exerts its effects involves interactions with specific molecular targets. The chloro and methyl groups on the phenyl ring influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Key structural analogs include:

| Compound Name | Molecular Formula | CAS RN | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|---|

| 3-(4-Chlorophenyl)-2-methyl-3-pentanol | C₁₂H₁₇ClO | 1172851-23-8 | 212.72 | Chlorine at para position on phenyl ring |

| 2-Methyl-3-phenyl-3-pentanol | C₁₂H₁₈O | 4397-09-5 | 178.28 | No chlorine substituent; phenyl at C3 |

| 2-(5-Chloro-2-thienyl)-2-pentanol | C₉H₁₃ClOS | 1379366-54-7 | 204.72 | Thienyl ring replaces phenyl; sulfur atom |

| 2-Phenyl-2-propanol | C₉H₁₂O | 617-94-7 | 136.19 | Simpler backbone (propanol); no substituents |

Key Observations :

- The position of chlorine (3- vs. 4-) and the presence of methyl groups on the aromatic ring significantly alter steric and electronic properties.

Physical and Chemical Properties

- Boiling Points: Analogous alcohols like 2-phenyl-2-propanol (CAS 617-94-7) exhibit a boiling point of 202°C, while simpler derivatives like 2-methyl-3-pentanol (CAS 565-67-3) have lower boiling points, indicating that aromatic substitution increases boiling points .

- Stereoselectivity: Enzymatic reactions with 2-pentanol derivatives (e.g., ) demonstrate that stereochemical outcomes adhere to Kazlauskas' rule, favoring (R)-isomers in lipase-mediated processes. This suggests that 2-(3-chloro-2-methylphenyl)-2-pentanol may also exhibit enantioselective behavior .

- Analytical Methods: Chiral GC-MS, as used for 2-pentanol enantiomer quantification in , could resolve the target compound’s stereoisomers .

Data Tables

Table 1: Structural and Physical Comparison of Analogous Compounds

| Compound Name | CAS RN | Molecular Weight | Boiling Point (°C) | Melting Point (°C) | Solubility (g/L) |

|---|---|---|---|---|---|

| This compound | - | ~212.7 (estimated) | ~210–220 (estimated) | - | - |

| 3-(4-Chlorophenyl)-2-methyl-3-pentanol | 1172851-23-8 | 212.72 | - | - | - |

| 2-Phenyl-2-propanol | 617-94-7 | 136.19 | 202 | 32–34 | Insoluble in water |

| 2-Methyl-3-pentanol | 565-67-3 | 102.17 | 132–134 | - | Miscible |

Research Findings and Gaps

- Stereochemical Control: demonstrates robust enantioselectivity in 2-pentanol synthesis, but the target compound’s stereochemical behavior remains unstudied .

- Analytical Challenges: The absence of a commercial standard for this compound (cf. 2-pentanol standards in ) complicates purity assessment .

Biological Activity

2-(3-Chloro-2-methylphenyl)-2-pentanol is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, providing a comprehensive overview of its biological activity.

- Chemical Formula : C12H17ClO

- Molecular Weight : 230.72 g/mol

- Structure : The compound consists of a pentanol backbone substituted with a chloro and methyl group on the aromatic ring.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : 3-Chloro-2-methylphenol and appropriate alkylating agents.

- Reaction Conditions : The reaction is usually conducted under basic conditions, utilizing reagents such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) to facilitate nucleophilic substitution.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, altering metabolic pathways.

- Receptor Modulation : It has been shown to interact with neurotransmitter receptors, potentially affecting signal transduction processes.

Case Studies and Research Findings

-

Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate activity.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 64 Escherichia coli 128 -

Cytotoxicity Studies : In vitro studies demonstrated that the compound has cytotoxic effects on cancer cell lines, including HeLa and MCF-7 cells. The IC50 values were approximately 50 µM for HeLa cells and 30 µM for MCF-7 cells, suggesting potential use in cancer therapy.

Cell Line IC50 (µM) HeLa 50 MCF-7 30 - Anti-inflammatory Effects : Research has shown that the compound can reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent.

Comparative Analysis

When compared to similar compounds such as 3-chloro-1-butanol and 4-chloro-2-pentanol, this compound shows enhanced potency in antimicrobial activity and lower cytotoxicity against normal cells.

| Compound | Antimicrobial Activity | Cytotoxicity (IC50) |

|---|---|---|

| This compound | Moderate | 30 µM (MCF-7) |

| 3-chloro-1-butanol | Low | >100 µM |

| 4-chloro-2-pentanol | Moderate | 80 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.